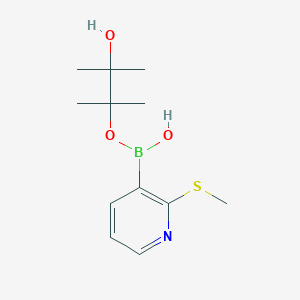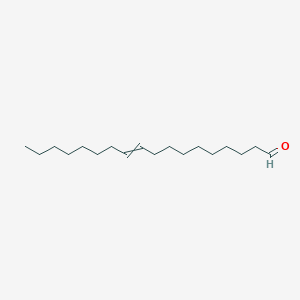
10-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Octadecenal, also known as 10-octadecen-1-al, is an unsaturated fatty aldehyde with the molecular formula C18H34O. It is characterized by an 18-carbon chain with a double bond at the 10th position. This compound is typically found as a colorless to pale yellow liquid and is slightly soluble in water but highly soluble in organic solvents .
Preparation Methods
10-Octadecenal can be synthesized through various methods, including:
Dehydrogenation: This involves the removal of hydrogen atoms from octadecanol, resulting in the formation of this compound.
Extraction from Natural Sources: It can be extracted from natural plant fatty acids, which are then subjected to chemical processes to yield the desired aldehyde.
Industrial production often involves the use of catalysts and specific reaction conditions to optimize yield and purity. The process typically includes steps such as distillation and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
10-Octadecenal undergoes several types of chemical reactions, including:
Oxidation: This reaction converts this compound into carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen, forming saturated compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .
Scientific Research Applications
10-Octadecenal has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: It is used in studies related to cell signaling and membrane biology due to its role in lipid metabolism.
Medicine: Research has explored its potential in developing therapeutic agents, particularly in the context of metabolic disorders.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 10-Octadecenal involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. Additionally, it acts as a substrate for enzymes involved in lipid metabolism, affecting pathways related to energy production and storage .
Comparison with Similar Compounds
10-Octadecenal can be compared with other similar compounds such as:
Octadecanal: A saturated aldehyde with no double bonds, making it less reactive in certain chemical reactions.
Hexadecenal: A shorter chain aldehyde with similar properties but different applications due to its shorter carbon chain.
Nonadecenal: A longer chain aldehyde with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific double bond position, which imparts unique reactivity and applications in various fields .
Properties
Molecular Formula |
C18H34O |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-10-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h8-9,18H,2-7,10-17H2,1H3 |
InChI Key |
AVEYFOMPMVDZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



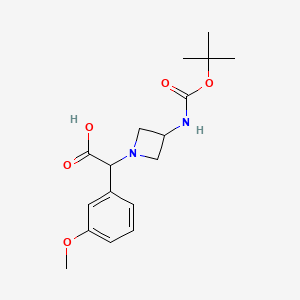
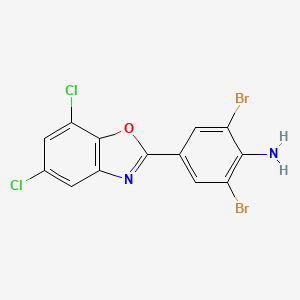
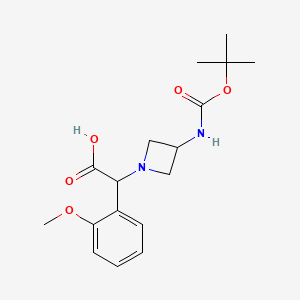
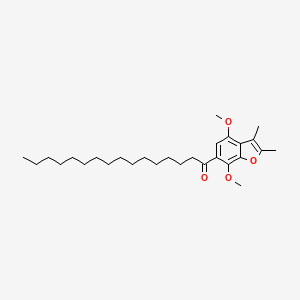
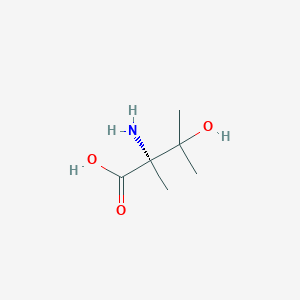

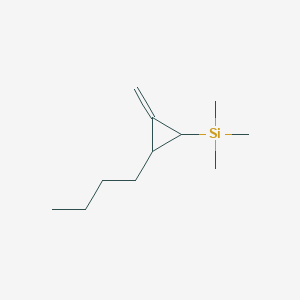
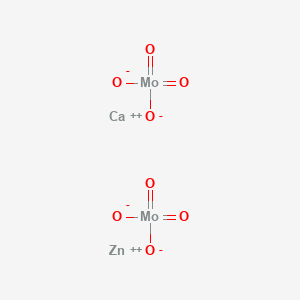
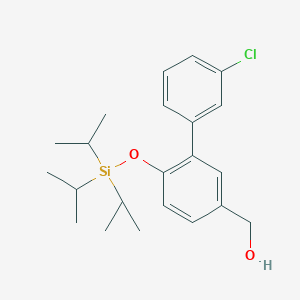

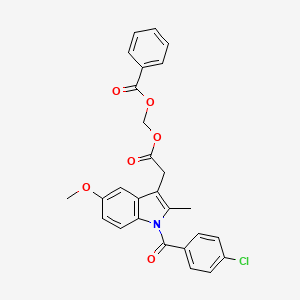
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
